2-(4-chlorophenoxy)-2-methyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Description
2-(4-chlorophenoxy)-2-methyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Microwave-Assisted Synthesis : Mistry and Desai (2006) discussed the microwave-assisted synthesis of azetidin-2-ones and thiazolidin-4-ones containing nitrogen and sulfur heterocycles. These methods offer rapid and efficient routes to pharmacologically active compounds, highlighting the versatility of similar structures in drug development (Mistry & Desai, 2006).
Base-Catalyzed Ring Transformation : Sápi et al. (1997) explored the synthesis and base-catalyzed transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, demonstrating the chemical flexibility and reactivity of azetidin-2-one derivatives under basic conditions (Sápi et al., 1997).
Biological Activities
Antifungal and Antibacterial Properties : Research on azetidin-2-one derivatives and related structures has shown significant antimicrobial properties. Lima-Neto et al. (2012) synthesized triazole derivatives exhibiting potent antifungal activity against Candida strains, emphasizing the potential of such compounds in addressing fungal infections (Lima-Neto et al., 2012). Similarly, Chopde et al. (2012) and Bektaş et al. (2007) reported on azetidinone derivatives with promising antibacterial activities, underscoring their potential as antibacterial agents (Chopde et al., 2012); (Bektaş et al., 2007).
Anti-Inflammatory Activity : Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated their anti-inflammatory activity, comparing them with non-steroidal anti-inflammatory drugs (NSAIDs). This research highlights the potential of azetidin-2-one derivatives in developing new anti-inflammatory medications (Kalsi et al., 1990).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-21(2,28-18-10-8-16(22)9-11-18)20(27)25-12-17(13-25)26-14-19(23-24-26)15-6-4-3-5-7-15/h3-11,14,17H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDVHCVFRKGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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